pKa Comparison Across DFBA Isomers
3,4-Difluorobenzoic acid exhibits an intermediate acidity among difluorobenzoic acid isomers. Its predicted pKa of 3.80 differs from 2,3-DFBA (2.93) , 2,4-DFBA (3.21) , 2,5-DFBA (2.93) , and 3,5-DFBA (3.52) . This acidity difference directly impacts ionization state at physiological pH and thus influences solubility, permeability, and target binding in drug candidates.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.80 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,3-DFBA: 2.93 ± 0.10; 2,4-DFBA: 3.21 ± 0.10; 2,5-DFBA: 2.93 ± 0.10; 3,5-DFBA: 3.52 ± 0.10 (all predicted) |
| Quantified Difference | 3,4-DFBA is ~0.3 pKa units less acidic than 2,4-DFBA and ~0.3 units more acidic than 3,5-DFBA; ~0.9 units less acidic than ortho-fluoro isomers (2,3- and 2,5-DFBA) |
| Conditions | Predicted values from chemical databases; experimental pKa values for several isomers confirmed by precision conductance measurements [1] |
Why This Matters
Different pKa values dictate distinct ionization profiles, affecting solubility, permeability, and formulation strategies in drug development.
- [1] Strong, L. E.; Brummel, C. L.; Lindower, P. D. Thermodynamics of the ionization of four difluorobenzoic and pentafluorobenzoic acids in water. J. Solution Chem. 1987, 16, 105-124. View Source
